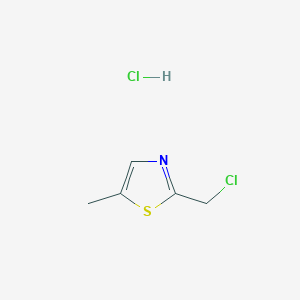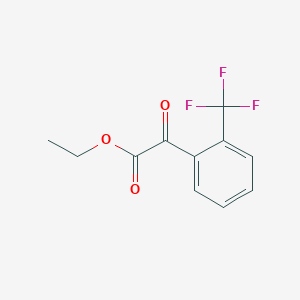![molecular formula C11H15NO3 B6328755 N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide CAS No. 1351951-84-2](/img/structure/B6328755.png)
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide, also known as DMDPF, is a small molecule that has a wide range of applications in scientific research. It is used as an organic solvent, a reactant in chemical synthesis, and an intermediate in the production of other compounds. DMDPF has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It can be used as a reactant in chemical synthesis, an organic solvent, or an intermediate in the production of other compounds. Additionally, N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has been studied for its potential therapeutic applications, as well as its biological and physiological effects.
Mecanismo De Acción
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is believed to act as a partial agonist of the dopamine D2 receptor. It binds to the receptor and activates it, resulting in a decrease in the production of dopamine, which leads to an increase in the production of other neurotransmitters. Additionally, N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is believed to act as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. In animal studies, N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has been shown to reduce anxiety, improve cognitive performance, and reduce symptoms of depression. Additionally, it has been shown to reduce inflammation and improve the health of the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide in laboratory experiments. For example, it is not stable in aqueous solutions, and it is not compatible with some organic solvents.
Direcciones Futuras
There are a number of potential future directions for N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide research. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and improve cognitive performance. Additionally, further research could be conducted to explore its potential uses in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, research could be conducted to further explore its potential uses as an intermediate in the production of other compounds.
Métodos De Síntesis
N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is synthesized from 3,4-dimethoxyphenylacetic acid and ethyl formate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 70-80°C. The reaction is complete when the mixture is cooled to room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNVFUYFDVUIC-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)



